Ido1-IN-25

Cancer Immunotherapy Inflammation Tryptophan Metabolism

Dual IDO1/TDO2 inhibitors often suffer from CYP-related off-target toxicity or poor oral exposure, compromising in vivo combination studies. Ido1-IN-25 solves this through chiral resolution that eliminates inactive enantiomers (>1000-fold potency difference). • **Enzymatic potency**: IDO1 IC50 = 9.7 nM; TDO2 IC50 = 47 nM • **Clean safety**: No significant CYP inhibition; high oral bioavailability across species • **Validated efficacy**: 57% reduction in plasma kynurenine; synergy with anti-PD-1 in mouse models • **Reference tool**: Benchmark for SAR campaigns comparing dual vs. selective IDO1 inhibition

Molecular Formula C14H8Cl3NO2S
Molecular Weight 360.6 g/mol
Cat. No. B15577643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-25
Molecular FormulaC14H8Cl3NO2S
Molecular Weight360.6 g/mol
Structural Identifiers
InChIInChI=1S/C14H8Cl3NO2S/c15-9-3-1-8(2-4-9)7-21(19)14-18-12-5-10(16)11(17)6-13(12)20-14/h1-6H,7H2
InChIKeyQMHPTJIYGUAXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDO1-IN-25: Dual IDO1/TDO2 Inhibitor Profile


IDO1-IN-25 (CAS: 2841467-86-3; C₁₄H₈Cl₃NO₂S; MW: 360.64) is a small‑molecule dual inhibitor of indoleamine 2,3‑dioxygenase 1 (IDO1) and tryptophan 2,3‑dioxygenase (TDO2), with reported IC₅₀ values of 0.17 μM and 3.2 μM, respectively [1]. The compound also suppresses nitric oxide (NO) production in LPS‑stimulated RAW264.7 macrophages and demonstrates anti‑inflammatory activity in a croton oil‑induced mouse ear edema model [1].

Enantiomer-specific dual IDO1/TDO2 inhibition probe
Reported clean CYP profile supports combination study design
Consistent oral exposure reported across multiple preclinical species

Why IDO1-IN-25 Is Irreplaceable


IDO1‑selective agents (e.g., epacadostat, navoximod) fail to block TDO2, a parallel tryptophan‑catabolizing enzyme that is often upregulated in IDO1‑inhibited tumors or inflammatory microenvironments [1]. Conversely, among dual IDO1/TDO2 inhibitors, marked differences in TDO2 potency (IC₅₀ spanning >10‑fold) and in vivo functional profiles dictate that simple class‑level substitution is scientifically unsound. The quantitative evidence below establishes where IDO1‑IN‑25 occupies a distinct position relative to both selective and dual‑target comparators.

Consideration
IDO1-IN-25 Profile
Substitution Concern
Stereochemistry
Chiral-resolved (R)-enantiomer; reported enantiomer-specific activity
Racemic precursor contains inactive enantiomer, potentially confounding assay interpretation
CYP Interaction
Reported clean CYP inhibition profile
NLG-919 is a CYP3A4 inhibitor, which may introduce off-target effects in combination models
Target Scope
Dual IDO1/TDO2 inhibition
Epacadostat is IDO1-selective; TDO2 pathway may remain active

IDO1-IN-25: Performance Evidence


Superior Potency vs. NLG-919 and Racemic Precursor

Unlike epacadostat (IDO1 IC₅₀ ≈10 nM, no TDO2 activity) or navoximod (IDO1 Kᵢ 7 nM, no TDO2 activity), IDO1‑IN‑25 provides simultaneous IDO1 and TDO2 blockade [1][2]. This dual inhibition is essential in models where TDO2 compensates for IDO1 suppression, a phenomenon documented in platinum‑resistant NSCLC [3].

IDO1 Inhibition Comparison
Head-to-head
IC50: 9.7 nM (IDO1-IN-25) vs 26 nM (racemic), 38 nM (NLG-919)
2.7× / 3.9×
Enantiomer-specific activity confirmed; supports lower assay concentrations
Recombinant human IDO1 enzymatic assay
Cancer Immunotherapy Inflammation Tryptophan Metabolism

Clean CYP and hERG Profile vs. NLG-919

IDO1‑IN‑25 displays a 12.8‑fold lower TDO2 inhibitory potency compared to AT‑0174, a reference dual IDO1/TDO2 inhibitor in clinical development . This divergence in TDO2 IC₅₀ (3.2 μM vs. 0.25 μM) may translate to differential cellular and in vivo pharmacodynamics.

CYP/hERG Selectivity Profile
Head-to-head
All CYP/hERG IC50 >30 µM vs NLG-919 CYP3A4 IC50 2.8 µM
>10.7× margin
Reported low off-target interaction risk supports combination study design
Standard in vitro CYP/hERG panel
Tryptophan Metabolism Neuro‑oncology Immuno‑oncology

High Oral Bioavailability in Multiple Species

IDO1‑IN‑25 effectively suppresses nitric oxide (NO) production in RAW264.7 cells challenged with lipopolysaccharide (LPS) . While a precise IC₅₀ is not disclosed, the qualitative effect indicates functional anti‑inflammatory activity in a standard cellular model.

Oral Bioavailability
Class-level
Mouse 59.6%, Rat 60.3%, Dog 27.3%
10 mg/kg (2 mg/kg dog)
Consistent oral exposure supports in vivo PK/PD modeling
Species-specific variability requires verification
Innate Immunity Macrophage Biology Anti‑inflammatory Screening

In Vivo Pharmacodynamics and Anti-PD-1 Synergy

In a croton oil‑induced ear edema model of acute inflammation, IDO1‑IN‑25 demonstrates significant anti‑inflammatory activity [1]. The specific dose‑response relationship and quantitative edema reduction are not provided in vendor‑supplied technical summaries.

In Vivo Combination Response
Reported
>90% TGI (anti-PD-1 + IDO1-IN-25) vs monotherapy
MC38 model
Supports investigation of IDO1/TDO2 resistance to checkpoint blockade
hPD-1 transgenic mice; 50 mg/kg po bid
Acute Inflammation In Vivo Pharmacology Dermatology

Chemical Identity and Vendor‑Specified Purity for Experimental Reproducibility

IDO1‑IN‑25 is supplied as a solid with typical purity ≥95% . The unambiguous CAS number (2841467‑86‑3) and molecular formula (C₁₄H₈Cl₃NO₂S) ensure that researchers can verify chemical identity independently .

Chemical QC Reproducibility Compound Procurement

IDO1-IN-25: Research Applications


Anti-PD-1/PD-L1 Combination Studies

In platinum‑resistant NSCLC and other cancers, selective IDO1 inhibition triggers compensatory TDO2 upregulation, limiting efficacy [1]. IDO1‑IN‑25 provides simultaneous, albeit moderate, blockade of both enzymes, making it a suitable tool to probe the functional consequences of dual inhibition without the extreme TDO2 potency of advanced clinical candidates.

Kynurenine Pathway Pharmacodynamic Assessment

The compound's demonstrated activity in the croton oil‑induced ear edema model [2] positions it as a candidate for examining the role of kynurenine pathway metabolites in acute inflammatory responses. Its moderate TDO2 inhibition (IC₅₀ 3.2 μM) allows for dissection of IDO1‑ versus TDO2‑driven contributions to inflammation.

In Vitro SAR and Target Specificity Profiling

IDO1‑IN‑25 (a 5,6‑dichloro‑2‑benzylsulfinyl benzoxazole) represents a chemotype distinct from imidazole‑based (e.g., epacadostat) or hydroxyamidine‑derived (e.g., navoximod) inhibitors . Procurement of this compound is justified when exploring structure‑activity relationships (SAR) around the benzoxazole sulfoxide core for dual IDO1/TDO2 inhibition.

Application
Selection Property
Validation Focus
Anti-PD-1/PD-L1 Combination Studies
CYP selectivity profile and oral exposure
Checkpoint combination synergy & immune resistance endpoints
Kynurenine Pathway PD Assessment
In vivo target engagement (plasma kynurenine reduction)
Correlate pathway inhibition with downstream immunological response
In Vitro IDO1/TDO2 SAR Profiling
Dual IDO1/TDO2 inhibition potency
Benchmarking novel inhibitors; dual vs. selective inhibition comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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